![molecular formula C8H10F3N3S B7762223 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide](/img/structure/B7762223.png)
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide is a compound known for its diverse applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure, featuring a pyrazole ring substituted with a trifluoromethyl group, renders it an intriguing subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple routes. A common method involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and finally, the butanethioamide moiety. The synthesis typically starts with commercially available starting materials and involves several steps, including cyclization, substitution, and functional group transformations under controlled conditions.
Industrial Production Methods: For large-scale production, optimizing reaction conditions is crucial. Industrial methods often employ flow chemistry techniques to ensure consistent yield and quality. Catalysts and reagents are selected based on cost-effectiveness and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide can undergo various chemical reactions, including:
Oxidation: : Conversion of sulfide to sulfoxide or sulfone.
Reduction: : Transformation of nitro groups to amines.
Substitution: : Replacement of functional groups on the pyrazole ring.
Common Reagents and Conditions: Reactions involving this compound often require:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: : Halogenating agents like N-bromosuccinimide (NBS).
Major Products: Reactions yield various products, such as:
Sulfoxides and sulfones from oxidation.
Primary amines from reduction.
Halogenated derivatives from substitution.
Chemistry
Used as an intermediate in the synthesis of complex organic molecules.
Investigated for its potential as a ligand in coordination chemistry.
Biology
Studied for its interactions with biological macromolecules.
Medicine
Explored for its therapeutic potential in treating diseases through enzyme modulation.
Investigated as a scaffold for drug design.
Industry
Utilized in the development of specialty chemicals.
Evaluated for its role in agricultural chemicals.
Molecular Targets and Pathways
Interacts with specific enzymes, inhibiting or modulating their activity.
Engages in binding with biological targets such as receptors or proteins.
Alters metabolic pathways by affecting enzyme function.
Unique Characteristics
The presence of a trifluoromethyl group enhances its stability and lipophilicity.
The pyrazole ring provides a robust framework for chemical modifications.
Similar Compounds
3-(trifluoromethyl)-1H-pyrazole: Lacks the butanethioamide group.
3-(methylthio)-1H-pyrazole: Lacks the trifluoromethyl group.
3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Similar structure with a different substituent.
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)pyrazol-1-yl]butanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3S/c1-5(4-7(12)15)14-3-2-6(13-14)8(9,10)11/h2-3,5H,4H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTOGZZACQKRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=S)N)N1C=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
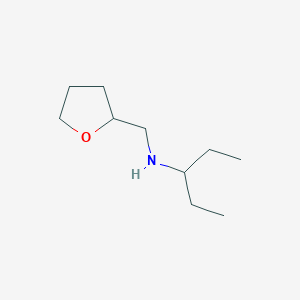
![3-[4-Bromo-3-(trifluoromethyl)pyrazol-1-yl]propan-1-ol](/img/structure/B7762154.png)
![3-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B7762164.png)
![ethyl 4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoate](/img/structure/B7762169.png)
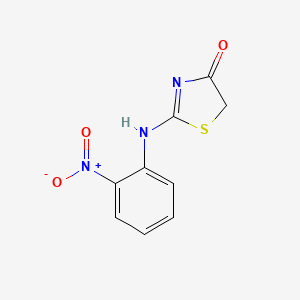
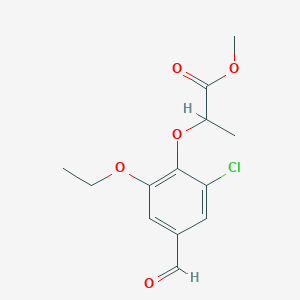
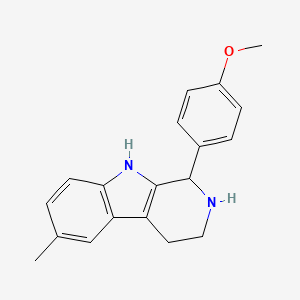
![Ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7762201.png)
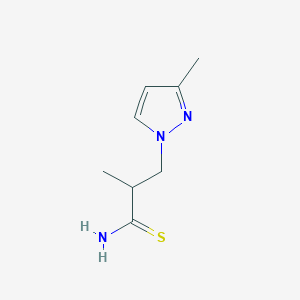
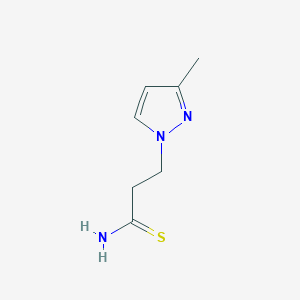
![(2E)-3-[2-(Benzyloxy)-5-chlorophenyl]acrylic acid](/img/structure/B7762252.png)
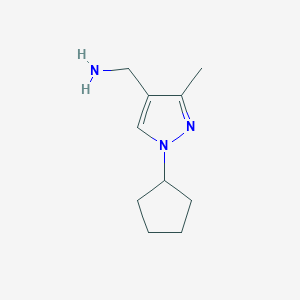
![(1E)-N'-hydroxy-3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanimidamide](/img/structure/B7762273.png)

